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2-Bromo-1-(3-methoxyphenyl)ethan-1-ol
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Overview
Description
2-Bromo-1-(3-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11BrO2 It is a brominated phenyl ethanol derivative, characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-methoxyphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the bioreduction of 1-(3-bromo-2-methoxyphenyl)ethanone using carbonyl reductase enzymes. This method offers an efficient and environmentally friendly route to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of chemical catalysts and optimized reaction conditions to maximize yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom, yielding a simpler phenyl ethanol derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-methoxybenzaldehyde, while reduction could produce 3-methoxyphenylethanol.
Scientific Research Applications
Pharmaceutical Applications
-
Intermediate in Synthesis :
- 2-Bromo-1-(3-methoxyphenyl)ethan-1-ol serves as an intermediate in the synthesis of various biologically active compounds. Its structural characteristics allow for modifications that enhance pharmacological properties. For instance, it is involved in synthesizing chiral alcohols and amines, which are critical in drug development .
- Biocatalysis :
- Antimicrobial and Anti-inflammatory Properties :
Case Studies
-
Microbial Reduction Study :
- A study demonstrated the effectiveness of Rhodotorula rubra in reducing 2-bromo-3-methoxyacetophenone to yield racemic this compound with significant enantiomeric excess (up to 96%) when specific conditions were optimized (e.g., pH adjustment and surfactant addition). This showcases the compound's potential in producing enantiomerically pure substances for pharmaceutical use .
-
Deracemization Techniques :
- Another study focused on deracemization processes to convert racemic mixtures of arylethanols into their respective enantiomers. The research highlighted the use of ketoreductases and immobilized yeast to achieve high conversion rates (up to 99%) and enantiomeric excess (up to 91%) for derivatives of this compound, illustrating its relevance in synthesizing key intermediates for drugs like rivastigmine, used in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of lusutrombopag, the compound undergoes enzymatic reduction to form the active pharmaceutical ingredient. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
2-Bromo-1-(3-methoxyphenyl)ethan-1-ol can be compared with other similar compounds, such as:
1-(3-bromo-2-methoxyphenyl)ethanone: A precursor in the synthesis of this compound.
3-methoxyphenylethanol: A reduced form of the compound without the bromine atom.
4-bromo-3-methoxyphenyl ethanol: A structural isomer with the bromine atom in a different position on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Biological Activity
2-Bromo-1-(3-methoxyphenyl)ethan-1-ol is a halogenated phenolic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its bromine and methoxy substituents on the aromatic ring, exhibits various pharmacological properties, including antimicrobial and anti-inflammatory activities. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
The chemical formula for this compound is C9H11BrO2, with a molecular weight of approximately 229.09 g/mol. The presence of the bromine atom enhances the compound's reactivity, while the methoxy group increases its lipophilicity, which may improve bioavailability and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that halogenated phenolic compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 75 to 150 µg/mL against bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
2-Bromo-1-(3-methoxyphenyl)ethanol | Staphylococcus aureus | 75 |
Escherichia coli | 125 | |
Pseudomonas aeruginosa | 150 |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in various studies. The compound's structural features allow it to interact with enzymes involved in inflammatory pathways, potentially modulating cytokine production and reducing inflammation. Similar compounds have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which are key mediators in inflammatory responses .
Synthesis and Biocatalysis
The synthesis of this compound typically involves the reduction of corresponding brominated acetophenones using sodium borohydride in a solvent mixture like water and dioxane. This method has been optimized to achieve high yields and enantiomeric excesses through biocatalytic processes using microbial strains such as Rhodotorula rubra. For instance, one study reported obtaining a product with over 99% conversion and enantiomeric excess under optimized conditions .
Study on Enantioselective Reduction
In a notable study, researchers investigated the enantioselective reduction of 2-bromo-3-methoxyacetophenone to produce racemic this compound. The process was conducted using whole cells of Rhodotorula rubra, resulting in high yields (up to 90%) and enantiomeric excesses (up to 95%) when specific surfactants were employed during the reaction . This highlights the effectiveness of biocatalysis in enhancing the purity and yield of biologically active compounds.
Properties
Molecular Formula |
C9H11BrO2 |
---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
2-bromo-1-(3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9,11H,6H2,1H3 |
InChI Key |
MHSXJMCQZFZDPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(CBr)O |
Origin of Product |
United States |
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